
Acetiamine hydrochloride
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Overview
Description
Acetiamine Hydrochloride (CAS 299-89-8) is a synthetic derivative of thiamine (Vitamin B1), classified under the International Nonproprietary Name Modified (rINNM) system . Its molecular formula is C₁₆H₂₂N₄O₄S·HCl·H₂O, with a molecular weight of 420.9 g/mol . Structurally, it features acetyl and acetoxy substituents on a thiamine backbone, distinguishing it from unmodified thiamine salts. This compound is primarily utilized in pharmaceutical and nutritional contexts to enhance thiamine bioavailability and address deficiencies, particularly in cases requiring improved metabolic absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetiamine hydrochloride is synthesized through a two-step process. Initially, a solution of acetonitrile in ethanol is treated with anhydrous hydrogen chloride at close to 0°C in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{H}_3\text{C}-\text{C}\equiv\text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 ] The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{H}_3\text{C}-\text{C}(=\text{NH}\cdot\text{HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{H}_3\text{C}-\text{C}(=\text{NH})-\text{NH}_2\cdot\text{HCl} + \text{C}_2\text{H}_5\text{OH} ] All reagents must be thoroughly dried using a strong desiccant such as phosphorus pentoxide to prevent hydrolysis .
Industrial Production Methods
In industrial settings, acetamidine hydrochloride is produced by introducing hydrogen chloride into a solution containing acetonitrile and ethanol, followed by the addition of ammonia. This method ensures high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetiamine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In aqueous solution, it hydrolyzes to acetic acid and ammonia. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]
Decomposition: Upon heating, it releases ammonium chloride and acetonitrile. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]
Base Treatment: Treatment with a strong base yields free base acetamidine. [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2\cdot\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, ammonia, and strong bases like potassium hydroxide. The reactions typically occur under controlled temperature conditions to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include acetic acid, ammonia, ammonium chloride, acetonitrile, and free base acetamidine .
Scientific Research Applications
Acetiamine hydrochloride is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetiamine hydrochloride involves its role as a source of amidine. Amidines are strong Lewis bases, and this compound acts as a weak Lewis acid. It participates in various chemical reactions, forming stable intermediates that are crucial in the synthesis of complex nitrogen compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Acetiamine Hydrochloride and structurally or functionally related thiamine derivatives:
Detailed Analysis of Comparative Features
(1) Thiamine Hydrochloride (CAS 67-03-8)
The standard form of Vitamin B1, Thiamine Hydrochloride, is water-soluble and rapidly excreted, necessitating frequent dosing. Acetiamine’s acetyl groups may slow degradation, prolonging its activity .
(2) Benfotiamine (CAS 2457-89-2)
A lipid-soluble prodrug, Benfotiamine is absorbed via passive diffusion, achieving plasma concentrations ~5x higher than thiamine. In contrast, Acetiamine relies on water solubility but lacks Benfotiamine’s proven efficacy in diabetic complications .
(3) Fursultiamine (CAS 804-30-8)
Fursultiamine’s tetrahydrofurfuryl disulfide moiety enables dual absorption pathways (passive diffusion and active transport), yielding bioavailability ~3–5x higher than Acetiamine. It is preferred in conditions requiring rapid thiamine replenishment, such as alcoholism .
(4) Cetotiamine Hydrochloride (CAS 616-96-6)
Cetotiamine’s butyryl disulfide structure enhances stability in acidic environments (e.g., stomach), enabling gradual thiamine release. Acetiamine’s acetyl groups may offer similar pH resistance but with less evidence supporting sustained release .
Research Findings and Clinical Implications
- Acetiamine vs.
- Acetiamine vs. Lipid-Soluble Derivatives: While Benfotiamine and Fursultiamine excel in bioavailability, Acetiamine’s water solubility makes it preferable for intravenous formulations .
- Safety Profiles: All derivatives share low toxicity, but Acetiamine’s monohydrate form may reduce gastrointestinal irritation compared to disulfide-containing analogs .
Biological Activity
Acetiamine hydrochloride, a compound belonging to the class of amines, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
This compound is characterized by its amine functional group, which is crucial for its biological activity. The molecular formula is C2H6ClN, and it typically appears as a white crystalline powder. Understanding its chemical structure is essential for exploring its interaction with biological systems.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's effectiveness against these bacteria suggests potential applications in treating infections, particularly in resistant strains.
2. Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages.
- Case Study : In an experimental model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction of paw edema compared to control groups.
3. Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays measuring free radical scavenging activity.
- DPPH Assay Results : The compound exhibited a dose-dependent reduction in DPPH radical concentration, indicating strong free radical scavenging capabilities.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
This antioxidant activity suggests that this compound may contribute to cellular protection against oxidative stress.
The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response.
- Modulation of Signaling Pathways : It affects signaling pathways involved in inflammation and oxidative stress, leading to reduced expression of inflammatory mediators.
Clinical Implications
Given its diverse biological activities, this compound holds potential for therapeutic applications:
- Infection Control : Its antimicrobial properties could be leveraged in developing new antibiotics or adjunct therapies for resistant infections.
- Anti-inflammatory Treatments : The compound may serve as a basis for new anti-inflammatory drugs, particularly for conditions like arthritis or chronic inflammatory diseases.
- Antioxidant Supplementation : Its antioxidant capabilities suggest potential use as a dietary supplement for enhancing cellular defense mechanisms.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Acetiamine hydrochloride in laboratory settings?
- Methodological Answer : Prioritize safety training, personal protective equipment (PPE), and hazard mitigation. Key steps include:
- Training : All personnel must undergo lab-specific safety training, including decontamination and emergency procedures .
- PPE : Use nitrile or neoprene gloves validated for chemical compatibility (consult manufacturer charts) and wear protective eyewear, lab coats, and respiratory equipment if aerosolization is possible .
- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers, avoid long-term storage due to potential degradation, and monitor stability periodically .
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Use chromatographic and spectroscopic methods, adapted from similar hydrochloride salts:
- HPLC : Optimize mobile phases (e.g., acetonitrile-phosphate buffers) and UV detection at 210–280 nm, depending on functional groups .
- Spectrophotometry : Validate linearity and sensitivity in the 200–400 nm range, accounting for matrix interference .
- Validation : Follow ICH guidelines for accuracy, precision, and robustness, as demonstrated in pyridoxine hydrochloride assays .
Q. How can researchers ensure experimental reproducibility when studying this compound’s enzymatic cofactor activity?
- Methodological Answer : Standardize protocols for enzyme assays:
- Substrate Preparation : Use purified enzymes (e.g., dehydrogenases) and control buffer pH (6.5–7.5) to mimic physiological conditions .
- Dosage Optimization : Conduct dose-response curves (e.g., 0.1–10 µM) to identify non-toxic, effective concentrations .
- Data Reporting : Include raw data, statistical analyses (e.g., ANOVA), and negative controls in supplementary materials .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s stability under varying physiological conditions?
- Methodological Answer : Employ accelerated degradation studies and kinetic modeling:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) to simulate long-term storage .
- Analytical Monitoring : Use LC-MS to identify degradation products and quantify stability-indicating parameters (e.g., half-life) .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. How can contradictory data on this compound’s enzyme-binding affinity be resolved?
- Methodological Answer : Address discrepancies through systematic validation:
- Assay Variability : Compare results across multiple methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
- Buffer Compatibility : Test ionic strength and cofactor dependencies (e.g., Mg²⁺/ATP) that may alter binding kinetics .
- Meta-Analysis : Aggregate data from peer-reviewed studies, highlighting experimental variables (e.g., pH, temperature) in a comparative table .
Q. What strategies are effective in elucidating this compound’s role in multi-enzyme pathways?
- Methodological Answer : Integrate omics and computational approaches:
- Metabolomic Profiling : Use LC-HRMS to track isotopic labeling (e.g., ¹³C-glucose) in pathways involving the compound .
- Knockout Models : Employ CRISPR/Cas9 to silence target enzymes and assess metabolic flux changes .
- Molecular Docking : Simulate binding interactions with enzymes like transketolase using AutoDock Vina .
Q. How should researchers design bioavailability studies for this compound in in vivo models?
- Methodological Answer : Follow pharmacokinetic (PK) and pharmacodynamic (PD) best practices:
- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to calculate bioavailability (F) .
- Sampling Schedule : Collect plasma/tissue samples at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis .
- Tissue Distribution : Use radiolabeled (³H/¹⁴C) this compound to quantify accumulation in target organs .
Properties
CAS No. |
28008-04-0 |
---|---|
Molecular Formula |
C16H23ClN4O4S |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-; |
InChI Key |
GVYHWIVMQYPBOQ-AZJSCORLSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl |
Origin of Product |
United States |
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